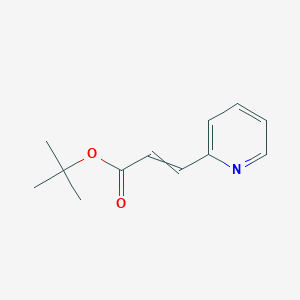

Tert-butyl 3-pyridin-2-ylprop-2-enoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

tert-butyl 3-pyridin-2-ylprop-2-enoate |

InChI |

InChI=1S/C12H15NO2/c1-12(2,3)15-11(14)8-7-10-6-4-5-9-13-10/h4-9H,1-3H3 |

InChI Key |

TWSFUBIWTCVJEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC1=CC=CC=N1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Tert Butyl 3 Pyridin 2 Ylprop 2 Enoate

Conjugate Addition Reactions

The α,β-unsaturated ester system in tert-butyl 3-pyridin-2-ylprop-2-enoate is characterized by an electrophilic β-carbon, making it highly susceptible to conjugate addition, also known as Michael addition. libretexts.org This reactivity is enhanced by the electron-withdrawing properties of both the ester group and the adjacent pyridyl ring.

Michael Addition Pathways to the α,β-Unsaturated Ester System

The core mechanism of a Michael addition involves the 1,4-addition of a nucleophile to the conjugated system. libretexts.orgmasterorganicchemistry.com The reaction begins with the attack of a nucleophile on the β-carbon, followed by the formation of a resonance-stabilized enolate intermediate. masterorganicchemistry.com This intermediate is then protonated to yield the final product. masterorganicchemistry.com The pyridyl group in the substrate is thought to play a key role in stabilizing this anionic intermediate, facilitating the reaction. nsf.gov

This compound readily reacts with a variety of carbon-centered nucleophiles. The outcome of the reaction, specifically 1,4-conjugate addition versus 1,2-direct addition to the carbonyl group, is largely determined by the nature of the nucleophile. libretexts.org

"Soft" nucleophiles, such as stabilized enolates (e.g., from dialkyl malonates) and organocuprates (Gilman reagents), preferentially attack the β-carbon to yield the 1,4-addition product. masterorganicchemistry.com Organocuprates are particularly effective for this transformation, distinguishing them from other organometallic reagents. thieme-connect.de In contrast, "hard" nucleophiles like Grignard reagents (RMgX) or organolithium reagents (RLi) are more likely to perform a 1,2-addition directly at the ester's carbonyl carbon. masterorganicchemistry.comyoutube.com Such a reaction with an ester can even lead to a double addition, resulting in a tertiary alcohol after workup. saskoer.ca

Table 1: Reactivity of Carbon-Centered Nucleophiles

| Nucleophile | Type | Predominant Reaction Pathway | Product Type |

|---|---|---|---|

| Diethyl malonate (in base) | Soft Enolate | 1,4-Conjugate Addition | Substituted propanoate |

| Lithium dimethylcuprate ((CH₃)₂CuLi) | Soft Organometallic | 1,4-Conjugate Addition | Substituted propanoate |

| Methylmagnesium bromide (CH₃MgBr) | Hard Organometallic | 1,2-Direct Addition | Tertiary alcohol (after double addition) |

| Methyllithium (CH₃Li) | Hard Organometallic | 1,2-Direct Addition | Tertiary alcohol (after double addition) |

Nucleophiles centered on heteroatoms like nitrogen and sulfur also participate effectively in conjugate addition reactions with this compound. These nucleophiles are generally considered "soft" and selectively attack the β-position. masterorganicchemistry.comyoutube.com

The addition of primary or secondary amines, a process known as aza-Michael addition, results in the formation of β-amino esters. youtube.comnih.gov Similarly, thiols (RSH) react in the presence of a base to form thiolates (RS⁻), which are excellent nucleophiles for this transformation, leading to the synthesis of β-thioether substituted propanoates. masterorganicchemistry.com

Table 2: Conjugate Addition with Heteroatom Nucleophiles

| Nucleophile | Reagent Class | Product Class |

|---|---|---|

| Diethylamine | Secondary Amine | β-Amino Ester |

| Benzylamine | Primary Amine | β-Amino Ester |

| Thiophenol | Thiol | β-Thioether Ester |

Organocatalytic Asymmetric Michael Additions for Chiral Derivatization

The field of organocatalysis offers powerful methods for achieving asymmetric conjugate additions, enabling the synthesis of chiral molecules with high enantioselectivity. rsc.org In these reactions, a small chiral organic molecule is used as a catalyst to control the stereochemical outcome of the addition to substrates like this compound.

Commonly used organocatalysts include prolinol derivatives, such as diarylprolinol silyl (B83357) ethers, and thiourea-based catalysts. organic-chemistry.orgnih.govresearchgate.net These catalysts can operate through various activation modes. For instance, a chiral secondary amine catalyst can react with a carbonyl-containing nucleophile (like cyclohexanone (B45756) or an aldehyde) to form a transient, nucleophilic enamine. This enamine then attacks the Michael acceptor in a stereocontrolled fashion. Alternatively, catalysts like chiral thioureas can activate the Michael acceptor through hydrogen bonding, rendering one face more susceptible to nucleophilic attack. These methods have been shown to produce products with high yields and excellent diastereo- and enantioselectivities (up to 99% ee). organic-chemistry.org

Table 3: Examples of Organocatalytic Systems for Asymmetric Michael Additions

| Catalyst Type | Nucleophile Example | Activation Mode | Product Feature |

|---|---|---|---|

| Diarylprolinol Silyl Ether | Aldehydes, Ketones | Enamine Formation | Chiral γ-Nitrocarbonyl Compound organic-chemistry.org |

| Binaphthyl-derived Thiourea | Diketones | H-Bonding Activation of Acceptor | Chiral Michael Adduct nih.gov |

Cycloaddition Reactions

The electron-deficient nature of the double bond in this compound makes it a candidate for participation in cycloaddition reactions, most notably as a dienophile.

Diels-Alder Cycloadditions as a Dienophile

In the Diels-Alder reaction, a conjugated diene reacts with an alkene (the dienophile) to form a six-membered ring in a [4+2] cycloaddition process. vaia.com this compound serves as an effective dienophile due to its electron-deficient double bond, which is polarized by the electron-withdrawing ester and pyridyl functionalities.

It reacts readily with electron-rich dienes, such as 2,3-dimethyl-1,3-butadiene (B165502) or cyclopentadiene, in a thermal process to yield substituted cyclohexene (B86901) derivatives. scilit.comyoutube.com The reaction is typically concerted and stereospecific. vaia.com However, the bulky tert-butyl group on the ester may introduce steric hindrance, potentially influencing the reaction rate and the endo/exo selectivity of the resulting cycloadduct. vaia.com

Table 4: Diels-Alder Reactions with this compound as the Dienophile

| Diene | Product Skeleton |

|---|---|

| 1,3-Butadiene | Substituted Cyclohexene |

| Cyclopentadiene | Substituted Bicyclo[2.2.1]heptene |

| 2,3-Dimethyl-1,3-butadiene | Dimethyl-substituted Cyclohexene |

| Anthracene | Substituted Dibenzo-bicyclo[2.2.2]octadiene |

1,3-Dipolar Cycloaddition Processes

The electron-deficient alkene in this compound makes it a suitable dipolarophile for 1,3-dipolar cycloaddition reactions. A particularly well-studied class of such reactions involves the use of azomethine ylides to construct highly substituted pyrrolidine (B122466) rings, which are core structures in many biologically active compounds. ua.es

The reaction between an azomethine ylide, typically generated in situ from the condensation of an α-amino acid with an aldehyde or through the thermal or photochemical ring-opening of an aziridine, and the pyridyl-substituted acrylate (B77674) would proceed via a [3+2] cycloaddition mechanism. This process is known to be highly regio- and stereoselective. doi.org The regiochemical outcome is dictated by the electronic and steric properties of both the dipole and the dipolarophile. In this case, the electron-withdrawing nature of the tert-butoxycarbonyl group directs the nucleophilic carbon of the azomethine ylide to the β-carbon of the acrylate.

The stereoselectivity of the cycloaddition can often be controlled by the use of chiral auxiliaries on the azomethine ylide or by employing chiral catalysts. For instance, copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides have been shown to produce chiral pyrrolidines with high diastereoselectivity and enantioselectivity. nih.gov The use of silver catalysts, such as Ag₂CO₃, has also been effective in promoting these reactions to yield proline derivatives with multiple stereogenic centers. ua.es

A representative scheme for the 1,3-dipolar cycloaddition of an azomethine ylide with this compound is shown below, leading to the formation of a polysubstituted pyrrolidine. The specific stereochemistry of the product would depend on the reaction conditions and the nature of the substituents on the azomethine ylide.

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with Related Dipolarophiles

| Dipole | Dipolarophile | Catalyst/Conditions | Product Type | Ref. |

| Azomethine Ylide (from isatin (B1672199) and L-proline) | (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-one | Reflux in ethanol | Dispiro[indoline-3,3′-pyrrolizidine-2′,3″-indoline] | doi.org |

| Azomethine Ylide (from N-benzylglycinate) | Dimethyl maleate | Toluene, reflux | Tetrasubstituted pyrrolidine | researchgate.net |

| Azomethine Ylide (from imine and difluorocarbene) | Electron-deficient alkynes | Pb-mediated | 2-Fluoropyrrole derivatives | rsc.org |

| N-tert-Butanesulfinylimine derived azadiene | Azomethine ylide | Ag₂CO₃ | Densely substituted pyrrolidine | ua.es |

Reduction and Hydrogenation Chemistry

The carbon-carbon double bond in this compound is susceptible to catalytic hydrogenation, which would yield the corresponding saturated propanoate, tert-butyl 3-pyridin-2-ylpropanoate. This transformation is typically achieved using transition metal catalysts such as palladium, platinum, or rhodium on a solid support (e.g., carbon) under an atmosphere of hydrogen gas.

The selective hydrogenation of the C=C bond in the presence of the reducible pyridine (B92270) ring and the carbonyl group is a key challenge. However, catalysts and conditions have been developed for the selective hydrogenation of α,β-unsaturated esters and ketones. For instance, a rhodium hydride complex, (η⁵-C₅Me₅)Rh(2-(2-pyridyl)phenyl)H, has been shown to effectively catalyze the hydrogenation of the C=C double bond in various α,β-unsaturated carbonyl compounds with high chemoselectivity. chemistryviews.org Similarly, ruthenium(II) diphosphine complexes have been successfully employed for the hydrogenation of α,β-unsaturated carbonyl compounds. mdpi.com Homogeneous copper(I)/N-heterocyclic carbene complexes have also emerged as effective catalysts for the hydrogenation of enoates. rsc.org

The general reaction for the catalytic hydrogenation is as follows:

This compound + H₂ --(Catalyst)--> tert-butyl 3-pyridin-2-ylpropanoate

The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial to achieve high yield and selectivity, avoiding over-reduction of the pyridine ring or hydrogenolysis of the ester group.

The creation of a chiral center upon reduction of the C=C double bond necessitates stereoselective reduction strategies to obtain enantiomerically enriched tert-butyl 3-pyridin-2-ylpropanoate. Asymmetric hydrogenation is a powerful tool for this purpose, typically employing chiral transition metal catalysts.

Rhodium(I) and Iridium(I) complexes with chiral phosphine (B1218219) ligands are widely used for the enantioselective hydrogenation of substituted acrylic acids and their derivatives. nih.govnih.gov For instance, Ru-catalyzed asymmetric hydrogenation has been reported for pyridine-pyrroline tri-substituted alkenes, highlighting the applicability of this method to substrates containing nitrogen heterocycles. digitellinc.com The choice of the chiral ligand is critical for achieving high enantioselectivity.

Alternatively, biocatalytic methods using yeast or isolated enzymes can offer high stereoselectivity. For example, yeast cells have been used for the asymmetric reduction of related ketoesters to produce chiral hydroxyesters with high diastereomeric excess. researchgate.net Another approach involves the use of chiral reducing agents, such as those derived from boranes in the presence of a chiral oxazaborolidine catalyst (CBS reduction), which has been effective for a range of prochiral ketones. researchgate.net

Table 2: Selected Catalysts for Asymmetric Hydrogenation of Related Unsaturated Compounds

| Substrate Type | Catalyst System | Product | Enantiomeric Excess (ee) | Ref. |

| α-Substituted acrylic acids | Ir complexes with chiral spiro aminophosphine (B1255530) ligands | Chiral carboxylic acids | Up to 99% | nih.gov |

| β,β-Diaryl acrylic acids | Rh(I) complexes with chiral ligands | Chiral carboxylic acids | High | nih.gov |

| Pyridine-pyrroline tri-substituted alkenes | Ru catalyst | Chiral saturated heterocycles | Not specified | digitellinc.com |

| Prochiral ketones | Oxazaborolidine-catalyzed borane (B79455) reduction | Chiral alcohols | 69-98% | researchgate.net |

Reactions Involving the Pyridine Moiety

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it nucleophilic and susceptible to reactions with electrophiles, such as alkyl halides. This reaction, known as N-alkylation or quaternization, results in the formation of a pyridinium (B92312) salt. The quaternization of the pyridine ring in this compound would introduce a permanent positive charge on the nitrogen atom, significantly altering the molecule's physical and chemical properties. mdpi.com

The reaction is typically carried out by treating the pyridine derivative with an alkylating agent, such as methyl iodide or benzyl (B1604629) bromide, often in a suitable solvent. mdpi.comnih.gov The rate of quaternization can be influenced by the steric hindrance around the nitrogen atom and the electronic nature of the substituents on the pyridine ring. In the case of this compound, the substituent is at the 2-position, which may impart some steric hindrance compared to a 4-substituted pyridine. researchgate.net

Quaternization can also be a key step in modifying the reactivity of the pyridine ring. For instance, the formation of pyridinium salts can activate the ring towards nucleophilic substitution. nih.gov It has also been shown that quaternization can be a spontaneous process for some vinylpyridine derivatives. mdpi.com

The pyridine nitrogen atom in this compound can act as a Lewis base and coordinate to a wide variety of metal ions, making the molecule a potential ligand in coordination chemistry. wikipedia.org The presence of both a soft N-donor (from the pyridine) and a hard O-donor (from the ester carbonyl) allows for multiple modes of coordination, including monodentate coordination through the nitrogen or bidentate chelation involving both the nitrogen and the carbonyl oxygen.

The coordination behavior will depend on the nature of the metal ion, the solvent, and the presence of other competing ligands. Pyridine-based ligands are ubiquitous in coordination chemistry and have been used to construct a vast array of metal complexes with diverse geometries and applications, from catalysis to materials science. wikipedia.orgmdpi.com The ester functionality can either be directly involved in coordination or act as a remote group that modulates the electronic properties of the pyridine ring, thereby influencing the properties of the resulting metal complex. worktribe.comhud.ac.uk

The development of ligands containing both pyridine and ester or amide groups is an active area of research. worktribe.comresearchgate.net For example, pyridine-3,5-dicarboxamide (B152810) ligands with terminal carboxylic esters have been synthesized and their coordination with d-block metals has been studied, leading to the formation of both discrete complexes and coordination polymers. worktribe.com In some catalytic systems, such as nickel-catalyzed ethylene/acrylate copolymerization, pyridine can act as a labile ligand that influences the kinetics of key reaction steps. nih.gov

Ester Group Modifications

The tert-butyl ester group of this compound can undergo several important transformations, including transesterification, hydrolysis to the corresponding carboxylic acid, and reduction to an alcohol. These reactions are fundamental in modifying the properties and extending the synthetic utility of the parent molecule.

Transesterification Processes

Transesterification is a process where the tert-butoxy (B1229062) group of the ester is exchanged with another alkoxy group by reacting with an alcohol. This reaction is typically catalyzed by either an acid or a base. While direct transesterification of this compound is not extensively documented in dedicated studies, the principles of transesterification of acrylate esters are well-established and applicable. google.com

Acid-catalyzed transesterification generally involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by another alcohol. Common acid catalysts include sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins. google.com The reaction is driven to completion by using a large excess of the new alcohol or by removing the by-product, tert-butanol (B103910).

Base-catalyzed transesterification proceeds via nucleophilic attack of an alkoxide on the ester carbonyl. This method is often faster but can be complicated by saponification if water is present.

A related transformation involves the zinc-catalyzed conversion of amide derivatives to esters. For instance, tert-butyl nicotinate-activated amides can undergo alcoholysis with various primary and secondary alcohols in the presence of zinc acetate (B1210297) at moderate temperatures (40–60 °C), yielding the corresponding esters. acs.org This highlights the potential for metal-catalyzed ester exchange reactions in pyridine-containing systems.

| Reaction Type | Catalyst/Reagent | Conditions | Product | Reference |

| Acid-Catalyzed Transesterification | H₂SO₄, p-TsOH | Excess of new alcohol | New alkyl 3-pyridin-2-ylprop-2-enoate | google.com |

| Base-Catalyzed Transesterification | NaOR, KOR | Anhydrous alcohol | New alkyl 3-pyridin-2-ylprop-2-enoate | |

| Zn-Catalyzed Alcoholysis (of related amide) | Zn(OAc)₂ | tBuOAc, 40–60 °C | Corresponding ester | acs.org |

Hydrolysis and Carboxylic Acid Formation

The hydrolysis of the tert-butyl ester to its corresponding carboxylic acid, 3-(pyridin-2-yl)prop-2-enoic acid, is a common and synthetically important reaction. Due to the stability of the tert-butyl cation, this transformation is typically carried out under acidic conditions.

Aqueous phosphoric acid is an effective and mild reagent for the deprotection of tert-butyl esters. organic-chemistry.org This method is noted for its selectivity, tolerating other acid-sensitive groups. organic-chemistry.org Another common method involves the use of hydrochloric acid (HCl) in a solvent like dioxane. For example, the hydrolysis of poly(tert-butyl acrylate) to poly(acrylic acid) is achieved by refluxing in dioxane with the addition of HCl. researchgate.net Similarly, trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) can be used to cleave tert-butyl esters at room temperature. cmu.edu

The general mechanism for acid-catalyzed hydrolysis involves protonation of either the ester oxygen or the double bond, followed by nucleophilic attack by water and subsequent loss of isobutylene (B52900) or tert-butanol. beilstein-journals.org

| Reagent | Solvent | Conditions | Product | Reference |

| Aqueous Phosphoric Acid | - | Mild conditions | 3-(pyridin-2-yl)prop-2-enoic acid | organic-chemistry.org |

| Hydrochloric Acid (HCl) | Dioxane | Reflux | 3-(pyridin-2-yl)prop-2-enoic acid | researchgate.net |

| Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temperature | 3-(pyridin-2-yl)prop-2-enoic acid | cmu.edu |

| General Acid Hydrolysis | Toluene, Acetic Acid | Heating | 3-(pyridin-2-yl)prop-2-enoic acid | beilstein-journals.org |

Reduction of the Ester to Alcohol Functionalities

The ester group of this compound can be reduced to the corresponding primary alcohol, (E)-3-(pyridin-2-yl)prop-2-en-1-ol. This transformation requires powerful reducing agents due to the lower reactivity of esters compared to ketones or aldehydes.

Lithium aluminum hydride (LiAlH₄) is a strong and effective reagent for the reduction of esters to primary alcohols. masterorganicchemistry.comyoutube.com The reaction is typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures, followed by an aqueous workup to neutralize the reaction and hydrolyze the resulting aluminum alkoxide complex. numberanalytics.comdavuniversity.org The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the tert-butoxy group and a subsequent reduction of the intermediate aldehyde to the primary alcohol. youtube.com

A more selective reduction to the aldehyde can sometimes be achieved using sterically hindered reducing agents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. davuniversity.org DIBAL-H can reduce esters to a tetrahedral intermediate that is stable at low temperatures; subsequent hydrolytic workup then yields the aldehyde. davuniversity.org However, careful control of stoichiometry and temperature is crucial to prevent over-reduction to the alcohol.

| Reducing Agent | Solvent | Conditions | Primary Product | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Low temperature, then aqueous workup | (E)-3-(pyridin-2-yl)prop-2-en-1-ol | masterorganicchemistry.comyoutube.comnumberanalytics.comdavuniversity.org |

| Diisobutylaluminium hydride (DIBAL-H) | Ethereal solvents | Low temperature (-78 °C) | (E)-3-(pyridin-2-yl)prop-2-enal | davuniversity.org |

Advanced Spectroscopic and Structural Characterization of Tert Butyl 3 Pyridin 2 Ylprop 2 Enoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the unambiguous determination of the chemical structure of tert-butyl 3-pyridin-2-ylprop-2-enoate. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, alongside an understanding of the electronic state of the nitrogen atom in the pyridine (B92270) ring.

Comprehensive ¹H and ¹³C NMR Assignments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine ring, the vinyl group, and the tert-butyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton. The pyridine protons typically appear in the aromatic region (δ 7.0-8.5 ppm), with the proton at position 6 being the most deshielded due to the electron-withdrawing effect of the nitrogen atom. The vinyl protons will present as doublets with a characteristic coupling constant for the trans configuration (typically around 16 Hz). The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the upfield region (around δ 1.5 ppm).

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to resonate at the most downfield position (around δ 165-170 ppm). The carbons of the pyridine ring will appear in the aromatic region (δ 120-150 ppm), with the carbon attached to the nitrogen (C2) and the carbon at position 6 showing characteristic shifts. The vinyl carbons will have distinct chemical shifts, and the quaternary and methyl carbons of the tert-butyl group will be observed in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound *

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | ~7.3 | ~124 |

| Pyridine-H4 | ~7.7 | ~137 |

| Pyridine-H5 | ~7.2 | ~122 |

| Pyridine-H6 | ~8.6 | ~150 |

| Vinylic-Hα | ~6.5 | ~120 |

| Vinylic-Hβ | ~7.7 | ~145 |

| tert-Butyl-H | ~1.5 | - |

| tert-Butyl-C(CH₃)₃ | - | ~28 |

| tert-Butyl-C(CH₃)₃ | - | ~81 |

| Carbonyl-C=O | - | ~166 |

| Pyridine-C2 | - | ~153 |

| Pyridine-C3 | - | ~124 |

| Pyridine-C4 | - | ~137 |

| Pyridine-C5 | - | ~122 |

| Pyridine-C6 | - | ~150 |

*Predicted values based on analogous compounds and general NMR principles.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidationyoutube.com

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra. youtube.com

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between adjacent protons on the pyridine ring (e.g., H3-H4, H4-H5) and between the vinylic protons (Hα-Hβ). This helps to definitively trace the connectivity within the spin systems. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals. For instance, the signal for the vinylic proton Hα would correlate with the signal for the vinylic carbon Cα. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This long-range heteronuclear correlation experiment shows couplings between protons and carbons that are two or three bonds apart (²JCH and ³JCH). HMBC is crucial for piecing together the entire molecular structure by connecting different spin systems. For example, correlations would be expected from the vinylic proton Hβ to the pyridine carbon C2 and the carbonyl carbon, and from the tert-butyl protons to the ester carbonyl carbon. These correlations confirm the linkage between the pyridine ring, the propenoate moiety, and the tert-butyl ester group. sdsu.edunih.gov

¹⁵N NMR Analysis of the Pyridine Nitrogenresearchgate.net

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom within the pyridine ring. The chemical shift of the pyridine nitrogen is sensitive to substitution on the ring. researchgate.netscispace.com For 2-substituted pyridines, the ¹⁵N chemical shift can provide insights into the electron-donating or electron-withdrawing nature of the substituent. scispace.com In this compound, the propenoate group is electron-withdrawing, which would lead to a deshielding of the pyridine nitrogen atom, resulting in a downfield chemical shift compared to unsubstituted pyridine. researchgate.netscience-and-fun.de The typical chemical shift range for pyridine-like nitrogens is between δ 230 and 330 ppm relative to nitromethane. science-and-fun.de

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of the molecule, providing a fingerprint of the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong absorption band corresponding to the C=O stretching of the α,β-unsaturated ester will be prominent, typically in the range of 1710-1730 cm⁻¹. The C=C stretching vibration of the vinyl group will appear around 1640 cm⁻¹. The characteristic aromatic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and vinylic protons will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the tert-butyl group will appear just below 3000 cm⁻¹. The C-O stretching of the ester group will likely produce a strong band in the 1100-1300 cm⁻¹ region.

Table 2: Predicted FTIR and Raman Vibrational Frequencies for this compound *

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | ~3050 | ~3050 |

| Aliphatic C-H Stretch | ~2980 | ~2980 |

| C=O Stretch (Ester) | ~1715 | Weak |

| C=C Stretch (Vinyl) | ~1640 | Strong |

| Pyridine Ring Stretch | ~1580, 1470, 1430 | ~1580, 1470, 1430 |

| Pyridine Ring Breathing | Weak | ~1000 (Strong) |

| C-O Stretch (Ester) | ~1250, 1150 | Moderate |

*Predicted values based on analogous compounds. researchgate.net

Raman Spectroscopic Studies of Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O give strong signals in FTIR, non-polar or symmetric bonds often produce strong signals in Raman spectra. For this compound, the C=C stretching of the vinyl group is expected to be a strong band in the Raman spectrum. The symmetric breathing mode of the pyridine ring, which is often weak in the IR spectrum, typically gives a very strong and characteristic band in the Raman spectrum around 1000 cm⁻¹. researchgate.net Aromatic C-H stretching and ring stretching vibrations will also be visible. The combination of FTIR and Raman data allows for a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of this compound. Both high-resolution mass spectrometry for exact mass determination and detailed fragmentation pattern analysis contribute to a thorough characterization.

High-resolution mass spectrometry (HRMS) provides the precise measurement of an ion's mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a compound with a high degree of confidence. For (E)-tert-Butyl 3-(pyridin-2-yl)acrylate, the calculated exact mass can be compared to the experimentally determined value to confirm its chemical formula, C12H15NO2. Techniques such as time-of-flight (TOF) or Orbitrap mass analyzers are commonly employed for such accurate mass measurements, which are crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov The high resolution capabilities of these instruments are essential in the structural elucidation of novel pyridine derivatives. acs.orgnih.gov

| Compound Name | Molecular Formula | Calculated Exact Mass (Da) |

| (E)-tert-Butyl 3-(pyridin-2-yl)acrylate | C12H15NO2 | 205.1103 |

Note: The table provides the theoretical exact mass. Experimental verification via HRMS would be required for confirmation.

The analysis of fragmentation patterns in mass spectrometry provides a molecular fingerprint that is instrumental in confirming the structure of a compound. In the case of this compound, the fragmentation is expected to be influenced by the presence of the tert-butyl ester and the pyridine ring.

The electron ionization (EI) mass spectrum of tert-Butyl acrylate (B77674) shows a characteristic fragmentation pattern that can be extrapolated to predict the behavior of the target molecule. nist.gov A primary fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (C4H8) via a McLafferty-type rearrangement, leading to the formation of a protonated carboxylic acid. Another significant fragmentation is the loss of a tert-butyl radical (•C(CH3)3) to form an acylium ion. researchgate.netresearchgate.netwhitman.edu

For this compound, the following fragmentation patterns can be anticipated:

Loss of Isobutylene: A neutral loss of 56 Da, corresponding to isobutylene, would result in a fragment ion of 3-(pyridin-2-yl)acrylic acid.

Loss of tert-Butyl Radical: The cleavage of the O-C(CH3)3 bond would lead to the loss of a tert-butyl radical (57 Da) and the formation of the 3-(pyridin-2-yl)acryloylium cation.

Pyridine Ring Fragmentation: Subsequent fragmentation of the pyridine-containing ions would likely involve characteristic losses for the pyridine ring, such as the loss of HCN or other small neutral molecules. researchgate.net

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Predicted) |

| 205 | [M - C4H8]+• | Isobutylene | 149 |

| 205 | [M - •C(CH3)3]+ | tert-Butyl radical | 148 |

| 148 | [M - •C(CH3)3 - CO]+ | Carbon monoxide | 120 |

| 149 | [M - C4H8 - H2O]+• | Water | 131 |

Note: This table is predictive and based on known fragmentation patterns of related structures.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the crystalline state. wikipedia.org This technique provides precise information on bond lengths, bond angles, and torsion angles, which together define the conformation of the molecule.

In a study on the cycloauration of 2-substituted pyridine derivatives, X-ray diffraction confirmed the boat-form structures of the resulting six-membered auracycles. rsc.org Furthermore, the analysis of functionalized indole (B1671886) derivatives containing a pyridine moiety has provided detailed descriptions of their crystal structures, including unit cell parameters and space groups. mdpi.com

The conformation of this compound in the crystalline state is determined by the rotational freedom around several key single bonds. The planarity of the acrylate moiety is expected due to the delocalization of π-electrons across the C=C and C=O bonds. The orientation of the pyridine ring relative to the acrylate group and the conformation of the tert-butyl group are of particular interest.

| Dihedral Angle | Expected Conformation | Rationale |

| C(aryl)-C(α)-C(β)-C(carbonyl) | Planar or near-planar | Conjugation in the acrylate system |

| N-C(pyridyl)-C(α)-C(β) | Twisted | To minimize steric hindrance between the pyridine and acrylate moieties |

| O-C(carbonyl)-O-C(tert-butyl) | s-cis or s-trans | Electronic and steric effects of the tert-butyl group |

Note: This table represents expected conformations based on principles of stereochemistry and data from related structures.

Computational Chemistry and Theoretical Studies of Tert Butyl 3 Pyridin 2 Ylprop 2 Enoate

Electronic Structure and Molecular Orbital Theory

The electronic properties of tert-butyl 3-pyridin-2-ylprop-2-enoate are largely dictated by the interplay between the electron-withdrawing pyridine (B92270) ring and the electron-donating propenoate group. This interaction governs the molecule's reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations of Electronic Properties

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. arxiv.org For molecules similar to this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(2d,p), are employed to determine optimized geometries and electronic properties. researchgate.netresearchgate.net

In analogous systems, such as arylated pyridine derivatives, DFT studies have been used to explore optimized geometries, natural bond orbital (NBO) analysis, and frontier molecular orbitals (FMOs). researchgate.net These calculations consistently show a significant degree of electron delocalization across the molecule, which is a key feature of its electronic structure. A good correlation between DFT computed results and experimental findings is often observed in these studies. researchgate.netresearchgate.net

HOMO-LUMO Energy Gap Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap generally suggests higher reactivity.

For related pyridine derivatives, the HOMO-LUMO energy gaps have been found to be relatively small, which implies a potential for high reactivity and significant nonlinear optical (NLO) responses. researchgate.net In a study on mono- and di-arylated pyridine derivatives, smaller HOMO-LUMO energy gaps were correlated with large NLO responses. researchgate.net For a series of furylpyridine isomers, the HOMO-LUMO gaps were calculated to be in the range of 4.9 to 5.2 eV, indicating their electronic character. scribd.com While specific values for this compound are not available, it is expected to have a HOMO-LUMO gap in a similar range, reflecting its conjugated nature.

Table 1: Representative HOMO-LUMO Energy Gaps of Related Compounds from DFT Studies

| Compound Family | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Furylpyridines scribd.com | -6.3 to -6.8 | -1.4 to -1.6 | ~4.9 to 5.2 |

Note: The data in this table is derived from computational studies on analogous compounds and is intended to be illustrative.

Charge Distribution and Electrostatic Potential Maps

Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In this compound, the nitrogen atom of the pyridine ring is expected to be a region of negative electrostatic potential, making it a likely site for protonation or interaction with electrophiles. Conversely, the carbonyl carbon of the ester group and the protons on the pyridine ring would exhibit positive electrostatic potential.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis and molecular dynamics simulations provide insights into these aspects.

Rotational Barriers and Preferred Conformations

The molecule possesses several rotatable bonds, leading to various possible conformations. The rotation around the bond connecting the pyridine ring to the propenoate group is of particular interest. Computational studies on substituted biaryls and N-aryl compounds have shown that rotational barriers can be significantly influenced by the electronic nature of the substituents. nih.govresearchgate.netacs.org For instance, electron-withdrawing groups can increase rotational barriers. nih.govresearchgate.net

In the case of this compound, the steric hindrance between the pyridine ring and the propenoate group, as well as electronic effects, will determine the preferred conformation. It is likely that the molecule adopts a largely planar conformation to maximize conjugation, but with some degree of twist to alleviate steric strain. A computational study on butyl acrylate (B77674) indicated that the s-cis conformation is more stable than the s-trans conformation. doi.org

Influence of the tert-Butyl Ester and Pyridine Group on Molecular Geometry

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Butyl acrylate |

| Furylpyridines |

Reaction Mechanism Predictions

Theoretical predictions of reaction mechanisms for this compound rely on the computational analysis of similar chemical transformations involving 2-substituted pyridines and acrylate systems. Key reactions for this molecule would include additions to the activated carbon-carbon double bond and transformations involving the pyridine ring.

Transition state theory is fundamental to predicting the feasibility and pathways of chemical reactions. For this compound, key transformations would likely involve nucleophilic attack on the β-carbon of the propenoate chain, a common reaction for Michael acceptors. researchgate.net Computational models, such as Density Functional Theory (DFT), can be employed to calculate the geometries and energies of transition states for such reactions. mit.edu

For instance, in the Michael addition of a thiol to an acrylate, catalyzed by an amine or phosphine (B1218219), the reaction proceeds through a transition state where the nucleophile, the α,β-unsaturated system, and the catalyst are in close proximity. researchgate.net The stability of this transition state determines the reaction rate. For this compound, the pyridine nitrogen could potentially act as an intramolecular catalyst or interact with an external catalyst, influencing the transition state geometry.

Furthermore, cycloaddition reactions, such as the [2+2] photocycloaddition of 2-vinylpyridines, have been studied computationally. These studies reveal that the reaction can proceed through a triplet diradical intermediate, and the stereochemical outcome is determined by the conformational preferences of the transition state leading to the cyclobutane (B1203170) ring. nih.gov While not a direct analogue, the principles of transition state stabilization in such reactions can be extrapolated to predict the behavior of this compound in similar photochemical transformations.

A hypothetical transition state analysis for the addition of a nucleophile to this compound would involve modeling the approach of the nucleophile to the double bond. The energy barrier for this process can be calculated, providing a quantitative measure of the reaction's feasibility.

Table 1: Hypothetical Transition State Parameters for Michael Addition to a Pyridin-2-yl Acrylate Analog

| Parameter | Value | Method | Reference |

| Activation Energy (kcal/mol) | 15-25 | DFT (B3LYP/6-31G) | Modeled after researchgate.net |

| Key Bond Distance (Nu-Cβ) | ~2.2 Å | DFT (B3LYP/6-31G) | Modeled after researchgate.net |

| Imaginary Frequency (cm⁻¹) | -300 to -400 | DFT (B3LYP/6-31G*) | Modeled after researchgate.net |

This table is illustrative and based on typical values for Michael additions to activated alkenes.

Computational models are instrumental in predicting the regioselectivity and stereoselectivity of reactions involving molecules with multiple reactive sites, such as this compound. The pyridine ring offers sites for electrophilic attack (on the nitrogen) and nucleophilic attack (on the ring carbons, particularly after activation), while the propenoate group is a classic Michael acceptor.

Studies on the functionalization of 2-substituted pyridines have shown that the regioselectivity of nucleophilic attack can be predicted by calculating the energies of the possible intermediates or transition states. nih.govresearchgate.net For example, in the reaction of oxazoline[3,2-a]pyridiniums with nucleophiles, quantum chemistry calculations revealed that the preference for attack at the C2 or C8 position is dependent on the nature of the nucleophile and can be rationalized by the stability of the respective transition states. nih.govresearchgate.net These findings suggest that for this compound, the regioselectivity of reactions on the pyridine ring would be highly dependent on the reaction conditions and the attacking species.

Stereoselectivity in reactions such as polymerization of 2-vinylpyridine (B74390) has been successfully modeled using DFT. rsc.org These studies demonstrate that the stereochemical outcome (isotactic vs. syndiotactic) is governed by the steric and electronic interactions between the catalyst, the monomer, and the growing polymer chain in the transition state. rsc.org For reactions at the chiral center that would be formed upon addition to the double bond of this compound, similar computational approaches could predict the diastereomeric or enantiomeric excess.

Table 2: Predicted Regioselectivity in Reactions of a 2-Substituted Pyridine Analog

| Reactant | Nucleophile | Predicted Major Product | Computational Method | Reference |

| Oxazoline[3,2-a]pyridinium | Aniline | N-substituted pyridone (C8 attack) | B3LYP/6-31g(d) | nih.govresearchgate.net |

| Oxazoline[3,2-a]pyridinium | Phenylmethanamine | 2-substituted pyridine (C2 attack) | B3LYP/6-31g(d) | nih.govresearchgate.net |

This table is based on findings for a related pyridinium (B92312) system and illustrates the predictive power of computational chemistry.

Ligand-Receptor Interaction Modeling (Computational Perspective)

While this compound itself may not have documented biological activity, computational methods can be used to explore its potential as a scaffold for designing bioactive molecules. This involves molecular docking studies of related structures and the development of pharmacophore models.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict the binding affinity and mode of a ligand to a protein target. Although no specific docking studies on this compound are available, studies on structurally related pyridine-containing scaffolds provide valuable insights.

For example, docking studies on pyridine derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2) have revealed the key interactions responsible for their inhibitory activity. nih.gov These studies often show that the pyridine nitrogen acts as a hydrogen bond acceptor, while the substituted side chain occupies a hydrophobic pocket in the active site of the enzyme. nih.gov Similarly, docking studies of bis(indolyl)pyridines, which are analogues of the marine alkaloid nortopsentin, have been used to predict their binding to bacterial enzymes such as DNA gyrase B. nih.gov

Based on these analogous studies, a hypothetical docking of this compound into a protein active site would likely involve the pyridine nitrogen forming a hydrogen bond with a donor residue, and the tert-butyl group fitting into a hydrophobic region. The propenoate linker would provide conformational flexibility, allowing the molecule to adopt an optimal binding pose.

Table 3: Representative Molecular Docking Results for Pyridine-Based Inhibitors

| Target Protein | Ligand Scaffold | Key Interactions | Docking Score (kcal/mol) | Reference |

| CDK2 | Pyridine derivative | H-bond with backbone NH of Leu83 | Not reported | nih.gov |

| DNA Gyrase B | Bis(indolyl)pyridine | H-bond with Asp73, hydrophobic interactions | -7.5 to -8.5 | nih.gov |

This table showcases typical results from molecular docking studies on related pyridine-containing scaffolds.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be developed from a set of active molecules or from a ligand-protein complex. nih.govmdpi.com

For pyridine-containing scaffolds, pharmacophore models often include a hydrogen bond acceptor feature for the pyridine nitrogen, hydrophobic features for alkyl or aryl substituents, and sometimes hydrogen bond donor or acceptor features on the side chain. nih.govnih.gov For instance, a pharmacophore model for dopamine (B1211576) transporter (DAT) inhibitors based on substituted pyridines was developed, leading to the identification of potent new inhibitors. nih.gov

Based on the structure of this compound, a hypothetical pharmacophore model would consist of:

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrophobic feature (the tert-butyl group).

A potential hydrogen bond acceptor (the carbonyl oxygen).

An aromatic ring feature (the pyridine ring).

This model could be used to search databases for other molecules with similar features, potentially leading to the discovery of new bioactive compounds. The design principles for derivatization would involve modifying the substituents on the pyridine ring or replacing the tert-butyl group with other functionalities to optimize interactions with a target protein, guided by the pharmacophore model and docking studies. nih.govmdpi.com

Role As a Synthetic Intermediate and Pharmaceutical Scaffold in Academic Research

Precursor for Advanced Heterocyclic Compounds

The compound serves as a key starting material for the synthesis of a range of advanced heterocyclic systems, primarily through annulation reactions and the formation of pyridone and pyrrolidine (B122466) derivatives.

The pyridine (B92270) ring in tert-butyl 3-pyridin-2-ylprop-2-enoate can participate in annulation reactions to construct fused bicyclic and polycyclic heterocyclic systems. These reactions are pivotal in the synthesis of scaffolds such as indolizines and quinolizines, which are present in numerous natural products and pharmacologically active compounds.

One plausible strategy for the synthesis of indolizine (B1195054) derivatives involves the reaction of 2-(pyridin-2-yl)acetate derivatives with α,β-unsaturated carboxylic acids, a transformation mediated by copper. nih.gov This suggests that this compound, as an acrylate (B77674) derivative, could undergo similar radical oxidative decarboxylative annulation reactions. Furthermore, iodine-mediated one-pot synthesis of C-3 acylated indolizines from pyridines, aryl methyl ketones, and acrylate derivatives has been reported, highlighting another potential pathway for the utilization of this versatile substrate. researchgate.net The synthesis of quinolizine derivatives has also been achieved through the cyclization of pyridinium (B92312) salts derived from the reaction of pyridine with appropriate alkyl halides, followed by reduction. ias.ac.in

The formation of pyridopyrimidines, another class of fused heterocycles with significant therapeutic potential, often involves the condensation of a pyridine precursor with a pyrimidine (B1678525) or a suitable three-carbon unit. ijpsjournal.comnih.gov The reactivity of the acrylate portion of this compound could be harnessed in multi-component reactions to construct these fused systems. ijpsjournal.com For instance, a three-component reaction could be envisioned where the pyridine derivative acts as one of the key building blocks. ijpsjournal.com

| Fused Ring System | Potential Synthetic Route | Key Intermediates/Reagents |

| Indolizine | Radical Oxidative Decarboxylative Annulation | Copper catalyst, α,β-unsaturated carboxylic acids |

| Indolizine | Iodine-mediated One-pot Synthesis | Iodine, Aryl methyl ketones |

| Quinolizine | Cyclization of Pyridinium Salts | Alkyl halides, Reduction |

| Pyridopyrimidine | Multi-component Condensation Reactions | Pyrimidine precursors or three-carbon units |

The electrophilic nature of the α,β-unsaturated ester in this compound makes it an excellent Michael acceptor, a property that is widely exploited in the synthesis of pyridone and pyrrolidine derivatives.

Pyridone Derivatives: The synthesis of 2-pyridones can be achieved through various methods, including the cyclization of appropriate precursors. organic-chemistry.orgresearchgate.net A plausible approach for synthesizing pyridone derivatives from this compound would involve a Michael addition reaction with an enamine or a related nucleophile, followed by cyclization and aromatization. The classical Guareschi–Thorpe condensation, which utilizes cyanoacetamide and a 1,3-diketone, provides a general route to highly substituted 2-pyridones and showcases the potential for similar condensation strategies involving this substrate. beilstein-journals.org

Pyrrolidine Derivatives: The construction of the pyrrolidine ring often relies on [3+2] cycloaddition reactions. nih.gov A prominent method involves the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles. nih.govnih.gov In this context, this compound can act as the dipolarophile, reacting with an in-situ generated azomethine ylide to form a highly functionalized pyrrolidine ring. This approach allows for the stereocontrolled synthesis of polysubstituted pyrrolidines, which are valuable scaffolds in medicinal chemistry. nih.gov The synthesis of pyrrolidinyl cycloadducts via this method has been extensively reviewed. researchgate.net A patent describes a process for preparing tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate, highlighting the industrial relevance of pyrrolidine synthesis. google.com

Building Block in Complex Molecule Synthesis

The application of this compound extends to its use as a fundamental building block in the assembly of more intricate molecular structures.

The structural motifs accessible from this compound, such as the indolizine and quinolizine cores, are prevalent in a wide array of natural products. While direct synthesis of natural products using this specific starting material is not extensively documented, its potential as a key intermediate in the synthesis of natural product analogues is significant. For instance, the thieno[2,3-b]pyridine (B153569) scaffold, which can be conceptually derived from pyridine precursors, has been investigated for its anti-proliferative activity, with derivatives showing improved potency upon modification. mdpi.com This suggests that analogues of biologically active natural products could be theoretically designed and synthesized using this compound as a starting point.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. rug.nlbeilstein-journals.org The dual reactivity of this compound makes it an ideal candidate for MCRs. It can participate in reactions such as the Ugi and Passerini reactions, which are powerful tools for generating molecular diversity. beilstein-journals.orgsciforum.net For example, an iodine-mediated one-pot synthesis of C-3 acylated indolizines from pyridines, aryl methyl ketones, and acrylate derivatives has been developed, which is a type of MCR. researchgate.net Copper-catalyzed MCRs have also been employed for the synthesis of diverse spirotetrahydrocarbazoles, demonstrating the utility of metal catalysts in promoting these complex transformations. nih.gov

Design and Synthesis of Novel Pharmacologically Relevant Scaffolds

The pyridine ring is a well-established pharmacophore found in numerous approved drugs. beilstein-journals.org The modification of this core structure through the appendage of a reactive acrylate chain, as in this compound, opens up avenues for the design and synthesis of novel scaffolds with potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, the principles of SAR for related pyridine derivatives can provide valuable insights into its potential for optimization. SAR studies are crucial in medicinal chemistry to understand how different parts of a molecule contribute to its biological activity, guiding the design of more potent and selective drug candidates. nih.gov

For instance, in the development of inhibitors for enzymes like urease, the substitution pattern on the pyridine ring has been shown to be critical for activity. researchgate.net Studies on other pyridine derivatives have demonstrated that the introduction of specific functional groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3) groups, can enhance antiproliferative activity against various cancer cell lines. mdpi.com Conversely, the presence of bulky groups or halogens can sometimes diminish biological effects. mdpi.com

In the context of this compound, a hypothetical SAR study could explore modifications at several key positions:

The Pyridine Ring: Introduction of various substituents (e.g., methyl, methoxy, halogens) at different positions on the pyridine ring could modulate the electronic properties and steric profile of the molecule, potentially influencing its interaction with a biological target.

The Acrylate Linker: The geometry of the double bond (E/Z isomers) and the length of the linker could be varied to optimize the spatial arrangement of the pyridine and ester groups.

The Tert-butyl Ester: This bulky group could be replaced with other esters (e.g., methyl, ethyl) or converted to a carboxylic acid to alter solubility and potential interactions with a target's binding site.

A study on N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides as inhibitors of the SARS-CoV 3CL protease highlighted the importance of the pyridyl group in binding to the S1 subpocket of the enzyme. nih.gov This underscores the potential for the pyridine moiety of this compound to act as a key pharmacophoric element.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Exploration for this compound Derivatives

| Modification Site | Example Modifications | Potential Impact on Biological Activity |

| Pyridine Ring | Introduction of electron-donating or -withdrawing groups | Alteration of electronic properties, pKa, and binding interactions. |

| Acrylate Linker | Saturation to a propanoate linker | Increased conformational flexibility. |

| Tert-butyl Ester | Hydrolysis to carboxylic acid, conversion to other esters or amides | Modification of solubility, polarity, and hydrogen bonding potential. |

Exploration of Bioisosteric Replacements (Theoretical)

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design to improve potency, selectivity, and pharmacokinetic properties. The pyridine ring in this compound is a prime candidate for bioisosteric replacement.

Various heterocycles can be considered as bioisosteres for the pyridine ring. For example, a pyrimidine ring, another six-membered nitrogen-containing heterocycle, is a common bioisosteric replacement and is found in many biologically active molecules. nih.gov Thiophene, a five-membered sulfur-containing heterocycle, has also been successfully used as a bioisostere for pyridine in certain contexts. However, a study on SARS-CoV 3CLpro inhibitors showed that replacing a 3-pyridyl group with a 3-thienyl congener led to a complete loss of activity, highlighting that bioisosteric replacements are not always straightforward and their success is target-dependent. nih.gov

Other potential bioisosteric replacements for the 2-substituted pyridine motif in this compound could include:

Thiazole: A five-membered ring containing both sulfur and nitrogen.

Oxazole: A five-membered ring containing oxygen and nitrogen.

Pyrazole: A five-membered ring with two adjacent nitrogen atoms.

The choice of a suitable bioisostere would depend on the specific therapeutic target and the desired physicochemical properties of the final compound.

Applications in Materials Science Research

The unique chemical structure of this compound also makes it an interesting candidate for applications in materials science, particularly in the synthesis of functional polymers and optoelectronic materials.

Monomer for Polymer Synthesis (Academic Exploration)

The acrylate functionality of this compound allows it to act as a monomer in polymerization reactions. The incorporation of pyridine units into polymer backbones can impart a range of interesting properties, including thermal stability, metal-coordinating capabilities, and responsiveness to stimuli like pH. researchgate.netbizhat.com

Polymers containing pyridine moieties have been synthesized for various applications. researchgate.netbizhat.com For example, acrylate and methacrylate (B99206) monomers with pendant pyridine groups have been successfully polymerized via atom transfer radical polymerization (ATRP) to create well-defined polymers. researchgate.netbizhat.com These polymers exhibit good solubility and can be easily quaternized to form polycations. researchgate.netbizhat.com

The polymerization of this compound could theoretically lead to the formation of poly(this compound). The bulky tert-butyl ester groups in such a polymer would likely influence its physical properties, such as its glass transition temperature and solubility. Subsequent hydrolysis of the tert-butyl ester groups could yield a poly(acrylic acid) derivative with pendant pyridine groups, creating a functional polymer with potential applications in areas like drug delivery, gene transfection, or as a smart material that responds to changes in pH.

The direct polymerization of functional monomers like those containing pyridine can be challenging. cmu.edu However, techniques like ATRP have proven effective for a range of functional monomers, including those with pyridine groups. cmu.edu

Table 2: Potential Polymerization Methods for this compound

| Polymerization Method | Description | Potential Advantages |

| Free Radical Polymerization | Initiated by free radicals, a common method for vinyl monomers. | Simple and cost-effective. |

| Atom Transfer Radical Polymerization (ATRP) | A controlled/"living" polymerization technique. | Allows for the synthesis of polymers with well-defined architectures and low polydispersity. researchgate.netbizhat.com |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization | Another controlled radical polymerization technique. | Offers good control over molecular weight and architecture. |

Precursor for Optoelectronic Materials (Academic Exploration)

Pyridine-containing compounds are widely explored for their potential in optoelectronic applications due to their electron-deficient nature, which can be beneficial for creating materials with desirable electronic and photophysical properties. unic.ac.cyst-andrews.ac.ukrsc.orgtandfonline.comrsc.org The incorporation of pyridine units into conjugated polymers can influence their emission characteristics and electron-transporting capabilities, making them suitable for use in devices like light-emitting diodes (LEDs). unic.ac.cyst-andrews.ac.uk

The structure of this compound, with its conjugated system extending from the pyridine ring to the acrylate group, suggests that it could serve as a precursor or building block for larger, more complex optoelectronic materials. While the compound itself is not extensively conjugated, it could be chemically modified to create more extended π-systems.

For instance, the pyridine ring could be incorporated into larger conjugated polymer backbones. tandfonline.com The nitrogen atom in the pyridine ring offers a site for protonation or alkylation, which can be used to tune the optical and electronic properties of the resulting material. unic.ac.cy The presence of the pyridine unit can also enhance the thermal stability of polymers, a desirable characteristic for materials used in electronic devices. tandfonline.com

Academic exploration in this area could involve the synthesis of copolymers of this compound with other monomers known to have interesting optoelectronic properties. The resulting materials could then be investigated for their photoluminescence, electroluminescence, and charge-transport characteristics.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Asymmetric Syntheses

The synthesis of chiral molecules is a cornerstone of modern medicinal and materials chemistry. Future efforts in the study of tert-butyl 3-pyridin-2-ylprop-2-enoate will likely concentrate on the development of efficient and highly stereoselective catalytic asymmetric methodologies.

Enantioselective Access to Chiral Derivatives

A significant area of future research will be the enantioselective synthesis of chiral derivatives of this compound. The development of catalytic systems that can control the stereochemistry at the β-position of the acrylate (B77674) is of particular interest. Copper-catalyzed asymmetric conjugate additions of Grignard reagents to alkenyl pyridines have shown promise for creating chiral centers with high enantioselectivity. nih.gov Future work could adapt these methods to this compound, potentially utilizing a range of chiral diphosphine ligands to achieve high yields and enantiomeric excesses.

Furthermore, the use of biocatalysts, such as "ene"-reductases, presents a green and highly selective alternative for the synthesis of chiral pyridine (B92270) derivatives. acs.org Research into the application of these enzymes for the asymmetric reduction of the carbon-carbon double bond in this compound could lead to the production of valuable chiral synthons.

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of more efficient and selective synthetic protocols. The aza-Michael reaction, a key transformation for this class of compounds, warrants further mechanistic scrutiny. researchgate.net Computational and experimental studies could elucidate the role of catalysts, solvents, and substituent effects on the reaction kinetics and stereoselectivity. auburn.eduorganic-chemistry.org For instance, detailed kinetic studies of the addition of various nucleophiles to this compound under different conditions would provide valuable insights into the transition state and the factors governing the reaction outcome.

Exploration of Photo-induced Reactions

The pyridine and acrylate moieties in this compound suggest a rich potential for photo-induced reactions. The vinylpyridine scaffold is known to participate in photochemical [2+2] cycloadditions, which can be rendered asymmetric through the use of chiral catalysts. nih.govacs.org Future research could explore the [2+2] photocycloaddition of this compound with various alkenes to generate structurally diverse cyclobutane (B1203170) derivatives with high stereocontrol. Additionally, the investigation of photo-initiated radical polymerizations of this monomer could lead to the development of novel polymers with interesting optical and electronic properties. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 3-pyridin-2-ylprop-2-enoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves esterification of 3-pyridin-2-ylprop-2-enoic acid with tert-butyl alcohol under activating agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine). Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Variations in catalyst loading or solvent polarity can lead to yield discrepancies, necessitating optimization .

Q. Which spectroscopic techniques are most effective for characterizing This compound, and how can data interpretation resolve structural ambiguities?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the tert-butyl group (singlet at ~1.4 ppm for 9H) and pyridine protons (distinct aromatic splitting patterns). COSY and HSQC aid in correlating protons and carbons.

- IR Spectroscopy : Confirm ester carbonyl (~1720 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).

- Low-Temperature NMR : Resolve dynamic conformational changes, as demonstrated in studies of axial tert-butyl groups in cyclic systems .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns.

Advanced Research Questions

Q. How do solvent effects and electronic factors influence the reactivity of This compound in Diels-Alder or Michael addition reactions?

- Methodological Answer : The electron-withdrawing pyridine ring enhances electrophilicity of the α,β-unsaturated ester. Solvent polarity (e.g., DMF vs. toluene) modulates reaction rates by stabilizing transition states. Computational studies (DFT) can map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Experimental validation via kinetic monitoring (e.g., HPLC or in-situ IR) under varied solvents and temperatures is recommended .

Q. What computational methods are suitable for modeling the electronic structure and reaction pathways of This compound, and how do implicit vs. explicit solvent models affect accuracy?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate Gibbs free energy barriers. Include dispersion corrections (e.g., D3BJ) for non-covalent interactions.

- Solvent Models : Implicit models (e.g., PCM) approximate bulk solvent effects, while explicit solvent molecules (e.g., water or methanol clusters) improve accuracy for hydrogen-bonding interactions, as shown in studies of tert-butyl conformers .

- Software : Gaussian, ORCA, or CP2K for simulations. Validate computational results with experimental NMR or kinetic data.

Q. How should researchers address discrepancies in reported reaction yields for This compound synthesis under varying catalytic systems?

- Methodological Answer : Systematic analysis of variables is key:

- Catalyst Screening : Compare yields using DMAP, HOBt, or organocatalysts.

- Byproduct Identification : Use LC-MS or GC-MS to detect undesired esters or pyridine derivatives.

- Control Experiments : Test reagent purity (e.g., anhydrous tert-butanol vs. hydrated forms) and exclusion of moisture. Statistical tools (e.g., DOE) can isolate critical factors .

Safety and Stability Considerations

Q. What are the critical safety considerations when handling tert-butyl esters like This compound, especially regarding stability and decomposition?

- Methodological Answer :

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis. Avoid prolonged exposure to light or humidity.

- Decomposition Risks : Thermal degradation may release volatile tert-butanol or pyridine derivatives. Use explosion-proof equipment and grounded containers, as recommended for tert-butyl hydroperoxide handling .

- Waste Disposal : Quench with aqueous base (e.g., NaOH) to hydrolyze the ester before disposal.

Data Contradiction Analysis

Q. How can conflicting NMR data for This compound conformers be resolved in different solvent systems?

- Methodological Answer : Dynamic NMR studies at low temperatures (–40°C to –80°C) can slow conformational interconversion, revealing axial vs. equatorial tert-butyl orientations. Compare with DFT-predicted chemical shifts in explicit solvent models (e.g., CDCl3 or DMSO-d6). Discrepancies may arise from solvent polarity effects on rotational barriers, as observed in triazinane systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.